molecular formula C16H28N4O2 B4344237 TERT-BUTYL 4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

TERT-BUTYL 4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B4344237
M. Wt: 308.42 g/mol
InChI Key: LFBHNSSCHPCGDF-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl ester and a pyrazole moiety

Properties

IUPAC Name

tert-butyl 4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-12-14(13(2)18(6)17-12)11-19-7-9-20(10-8-19)15(21)22-16(3,4)5/h7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBHNSSCHPCGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and piperazine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TERT-BUTYL 4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
TERT-BUTYL 4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

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